
4-Pyrimidinecarboxamide, N-hydroxy- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrimidinecarboxamide, N-hydroxy- (9CI) is a chemical compound with the molecular formula C5H5N3O2 and a molecular weight of 139.11 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with a carboxamide and an N-hydroxy group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 4-Pyrimidinecarboxamide, N-hydroxy- (9CI) typically involves the reaction of pyrimidine derivatives with hydroxylamine. One common method includes the following steps:
Starting Material: Pyrimidine-4-carboxylic acid.
Reagents: Hydroxylamine hydrochloride and a base such as sodium hydroxide.
Reaction Conditions: The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the N-hydroxy carboxamide.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
4-Pyrimidinecarboxamide, N-hydroxy- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the N-hydroxy group to an amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution.
Aplicaciones Científicas De Investigación
4-Pyrimidinecarboxamide, N-hydroxy- (9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of 4-Pyrimidinecarboxamide, N-hydroxy- (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The N-hydroxy group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
4-Pyrimidinecarboxamide, N-hydroxy- (9CI) can be compared with other pyrimidine derivatives, such as:
Pyrimidine-4-carboxamide: Lacks the N-hydroxy group, resulting in different chemical and biological properties.
N-Hydroxy-2-pyrimidinecarboxamide: Similar structure but with the N-hydroxy group at a different position, leading to variations in reactivity and applications.
Pyrimidine-4-carboxylic acid: The precursor in the synthesis of 4-Pyrimidinecarboxamide, N-hydroxy- (9CI), with distinct chemical behavior due to the absence of the carboxamide and N-hydroxy groups.
The uniqueness of 4-Pyrimidinecarboxamide, N-hydroxy- (9CI) lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Propiedades
Número CAS |
131346-22-0 |
|---|---|
Fórmula molecular |
C5H5N3O2 |
Peso molecular |
139.11 g/mol |
Nombre IUPAC |
N-hydroxypyrimidine-4-carboxamide |
InChI |
InChI=1S/C5H5N3O2/c9-5(8-10)4-1-2-6-3-7-4/h1-3,10H,(H,8,9) |
Clave InChI |
ZOCWDWMASUCTTI-UHFFFAOYSA-N |
SMILES |
C1=CN=CN=C1C(=O)NO |
SMILES canónico |
C1=CN=CN=C1C(=O)NO |
Sinónimos |
4-Pyrimidinecarboxamide, N-hydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


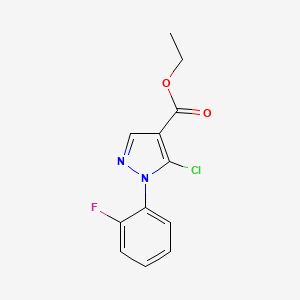
![Propanamide, N-[(acetylamino)methyl]-2-methyl-3-(methylamino)-](/img/no-structure.png)
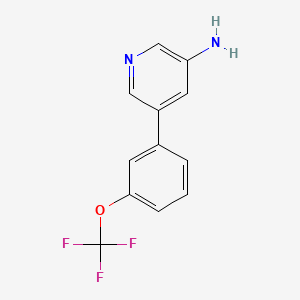
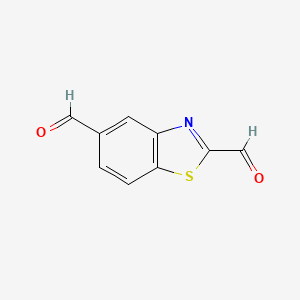
![N-(4-oxa-1-azabicyclo[3.3.1]nonan-6-yl)acetamide](/img/structure/B594579.png)

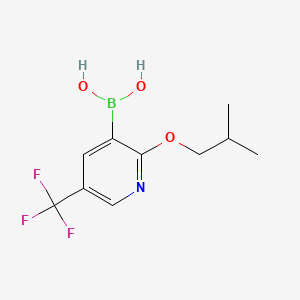
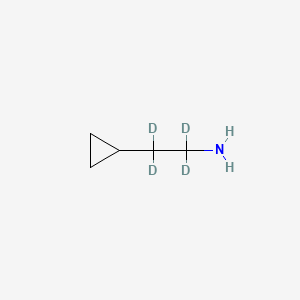
![3',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594588.png)
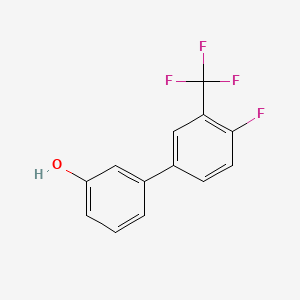
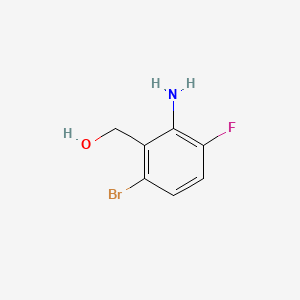
![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B594594.png)
